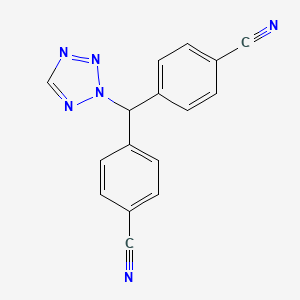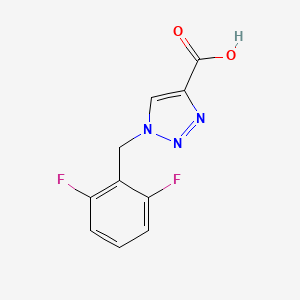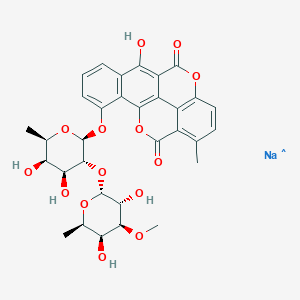
Chartreusin, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chartreusin sodium is a biochemical.
Aplicaciones Científicas De Investigación
Solubility Enhancement
- The aqueous solubility of chartreusin, a cytotoxic agent, is significantly increased at neutral pH in the presence of hydroxybenzoates. This solubility enhancement is attributed to the interactions between water molecules and chartreusin, involving electrostatic and hydrophobic interactions. Such improvements in solubility can facilitate its application in various medical and scientific research scenarios (Poochikian & Cradock, 1979).
Antitumor Activity
- Chartreusin has shown significant therapeutic activity against various experimental mouse tumors. It is particularly effective when administered intraperitoneally (i.p.), suggesting a close and prolonged interaction with tumor cells is crucial for its efficacy (Mcgovren et al., 1977).
Chemical and Biosynthetic Studies
- Chartreusin's structure and biosynthesis have been extensively studied, offering insights into its potential as a cancer chemotherapy drug. Its structure is not overly complex, making it a suitable candidate for analogue synthesis programs and further drug development (Beisler, 1982).
Synthesis and Derivatives
- The synthesis of chartreusin analogues, exploring different molecular structures, has been conducted to improve its antitumor activities and pharmacokinetic properties. These efforts reflect the continuous interest in developing chartreusin-based therapies for cancer treatment (Takai et al., 1980).
Biosynthesis Insights
- The production of chartreusin involves oxidative rearrangement of an anthracyclic polyketide, as revealed by molecular analysis and pathway studies. Understanding these mechanisms can provide deeper insights into the compound's synthesis and potential modifications for therapeutic use (Xu et al., 2005).
Antibacterial Activities
- Chartreusin exhibits strong antibacterial properties, apart from its antitumor effects. The compound binds to DNA, influencing its ability to inhibit RNA synthesis and cause DNA strand scission. These properties suggest potential applications in treating bacterial infections and understanding DNA-protein interactions (Portugal, 2003).
Propiedades
Número CAS |
1393-72-2 |
|---|---|
Nombre del producto |
Chartreusin, sodium salt |
Fórmula molecular |
C32H31NaO14 |
Peso molecular |
663.6 g/mol |
InChI |
InChI=1S/C32H32O14.Na/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31;/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3;/t11-,12-,21+,22+,24+,25-,27+,28-,31-,32+;/m1./s1 |
Clave InChI |
VAQXDDCZGDHANK-VUEGQKLDSA-M |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O.[Na] |
SMILES |
CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O.[Na] |
SMILES canónico |
CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O.[Na] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Chartreusin sodium; X465A sodium salt. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



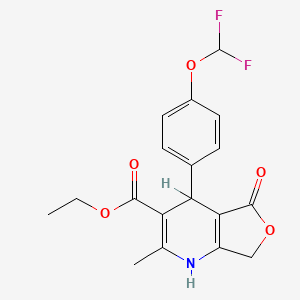
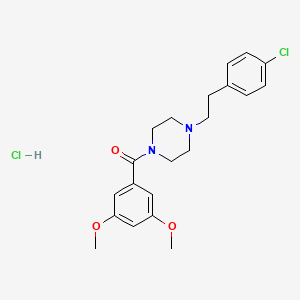
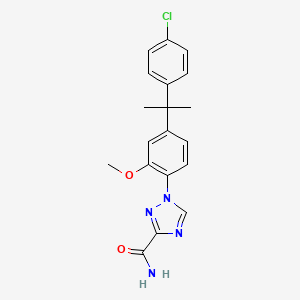
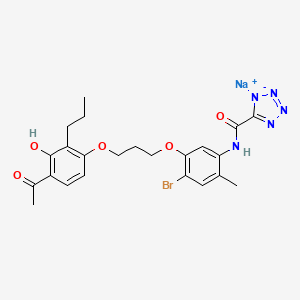
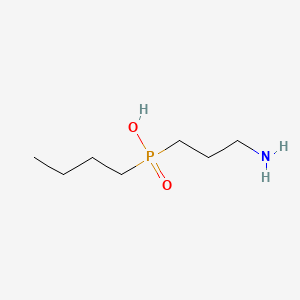
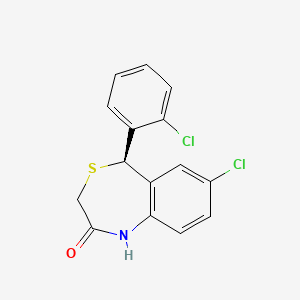
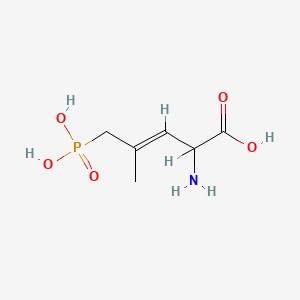
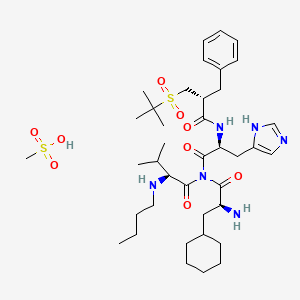
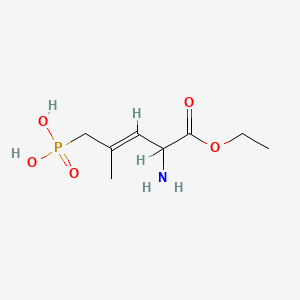
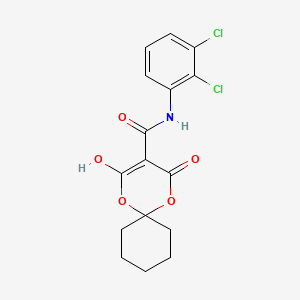
![[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid](/img/structure/B1668505.png)
![[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid](/img/structure/B1668507.png)
